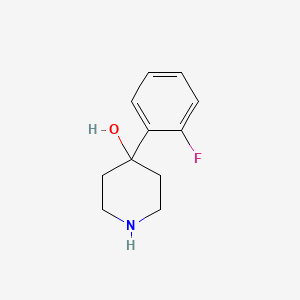

4-(2-氟苯基)哌啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

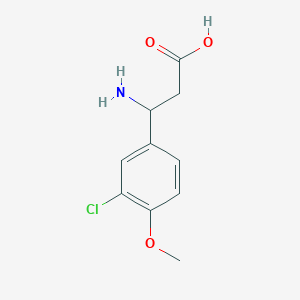

The compound "4-(2-Fluorophenyl)piperidin-4-ol" is a fluorinated piperidine derivative, which is a class of organic compounds known for their presence in various pharmacologically active molecules. The presence of the fluorophenyl group can significantly influence the biological activity and physical properties of these compounds. The papers provided discuss various fluorophenyl piperidine derivatives, their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related fluorophenyl piperidinones and piperidines is described in several papers. For instance, a catalytic asymmetric synthesis of 4-aryl-2-piperidinones, including the introduction of a 4-fluorophenyl group, was achieved using a chiral bisphosphine-rhodium catalyst, which resulted in high enantioselectivity . Another paper describes the synthesis of a compound with a 4-fluorophenyl piperazine moiety, which was achieved through electrophilic fluorination of a trimethylstannyl precursor . Additionally, isotopomers of 4-(4-fluorobenzyl)piperidine were prepared via the Grignard reaction, followed by deoxygenation and ring saturation .

Molecular Structure Analysis

The molecular structures of fluorophenyl piperidine derivatives exhibit various conformations and interactions. For example, a compound with a piperidin-4-one ring adopts a sofa conformation with equatorial substituents, including equiplanar fluorophenyl groups . Another compound with two fluorophenyl groups on a piperidine ring shows a chair conformation with a significant dihedral angle between the phenyl rings .

Chemical Reactions Analysis

The reactivity of fluorophenyl piperidine derivatives can lead to the formation of novel compounds with potential psychotropic properties. An intramolecular fluorine displacement reaction was used to synthesize a series of 2-arylspiro[3H-indole-3,4′-piperidine] derivatives from a key fluorophenyl piperidine intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl piperidine derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the electron distribution and reactivity of the molecule. The crystal structures of these compounds often reveal weak intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence their solid-state properties and stability .

科学研究应用

合成化学进展

- 化合物4-(2-氟苯基)哌啶-4-醇已被用于新的合成方法,用于合成1-芳基哌啶-4-醇。合成涉及与各种苯胺的反应,产生一系列哌啶-4-醇,其中4-(2-氟苯基)哌啶-4-醇是一个显著的产物。这种化合物还被转化为其哌啶-4-酮形式,为进一步的化学修饰开辟了途径 (Reese & Thompson, 1988)。

药物开发和神经阻滤剂

该化合物是合成氟司匹利和便氟利多两种神经阻滤剂的关键中间体。这些药剂是含有一个双(对氟苯基)丁基基团与吡咯烷、哌啶或哌嗪基团中的氮原子结合的药物。这些神经阻滤剂的合成展示了4-(2-氟苯基)哌啶-4-醇在药物化学中的重要性 (Botteghi et al., 2001)。

它还用于合成神经阻滤丁酮。例如,合成2'-氨基-4'-氟-4-[4-羟基-4-(3-三氟甲基苯基)哌啶-2-14C] - 丁酮展示了4-(2-氟苯基)哌啶-4-醇在创建用于与神经阻滤剂相关的代谢研究中使用的化合物中的作用 (Nakatsuka et al., 1981)。

安全和危害

未来方向

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-(2-Fluorophenyl)piperidin-4-ol” and similar compounds may continue to be of interest in future research and development efforts.

属性

IUPAC Name |

4-(2-fluorophenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSXGDMJPLTNTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409375 |

Source

|

| Record name | 4-(2-fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)piperidin-4-ol | |

CAS RN |

871113-19-8 |

Source

|

| Record name | 4-(2-fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)

![(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine](/img/structure/B1309016.png)

![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)